molecular formula C8H5BrN2O2 B13270033 5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one

5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13270033
M. Wt: 241.04 g/mol
InChI Key: TUEBNGSDAPHXKY-UHFFFAOYSA-N
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Description

5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a furan derivative with a brominated pyrimidine precursor. One common method involves the use of 5-bromo-2-furoic acid, which is reacted with a suitable amine to form the desired dihydropyrimidinone structure. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted pyrimidinones, depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furoic acid: A precursor in the synthesis of 5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one.

    2,5-Furandicarboxylic acid:

    3,4-Dihydropyrimidin-2(1H)-one: A related pyrimidine compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties. Its bromine substituent also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-2-(furan-3-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-10-7(11-8(6)12)5-1-2-13-4-5/h1-4H,(H,10,11,12)

InChI Key

TUEBNGSDAPHXKY-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC=C(C(=O)N2)Br

Origin of Product

United States

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